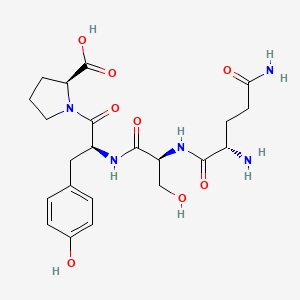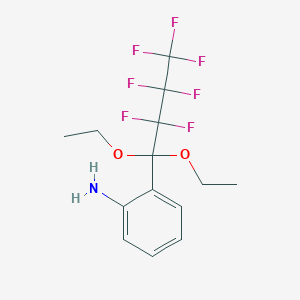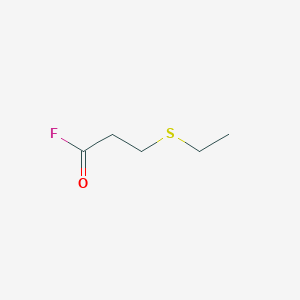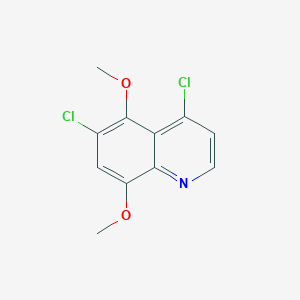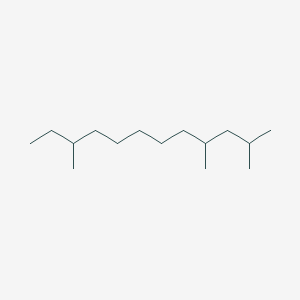![molecular formula C14H16Te B14254664 [4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene CAS No. 171667-57-5](/img/structure/B14254664.png)
[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene: is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butyl group and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene typically involves the reaction of a butyl telluride with a benzene derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the process likely involves scaling up the laboratory synthesis methods with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically involving the reduction of the tellurium atom to a lower oxidation state.
Substitution: Substitution reactions can occur, where the butyl group or other substituents on the benzene ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction may produce tellurium hydrides.
Scientific Research Applications
Chemistry: In chemistry, [4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene is used as a precursor for the synthesis of other organotellurium compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology and Medicine: Research in biology and medicine explores the potential of this compound as an antimicrobial agent due to the unique properties of tellurium compounds. It may also be investigated for its potential therapeutic applications.
Industry: In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure makes it a candidate for applications in advanced materials science.
Mechanism of Action
The mechanism of action of [4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various substrates, influencing the compound’s reactivity and biological activity. The pathways involved may include redox reactions and interactions with cellular components.
Comparison with Similar Compounds
- [4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene
- [4-(Methyltellanyl)but-3-en-1-yn-1-yl]benzene
- [4-(Phenyltellanyl)but-3-en-1-yn-1-yl]benzene
Comparison: Compared to other similar compounds, this compound is unique due to the presence of the butyl group, which influences its chemical properties and reactivity. The butyl group may enhance the compound’s solubility and stability, making it more suitable for certain applications.
Properties
CAS No. |
171667-57-5 |
|---|---|
Molecular Formula |
C14H16Te |
Molecular Weight |
311.9 g/mol |
IUPAC Name |
4-butyltellanylbut-3-en-1-ynylbenzene |
InChI |
InChI=1S/C14H16Te/c1-2-3-12-15-13-8-7-11-14-9-5-4-6-10-14/h4-6,8-10,13H,2-3,12H2,1H3 |
InChI Key |
QDJMNHSVNWJVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Te]C=CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14254581.png)
![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)
![8-Oxabicyclo[5.1.0]octan-4-one](/img/structure/B14254594.png)
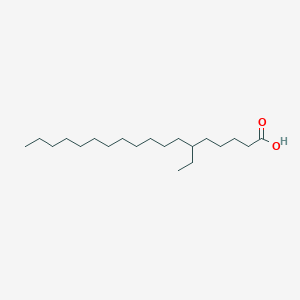
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
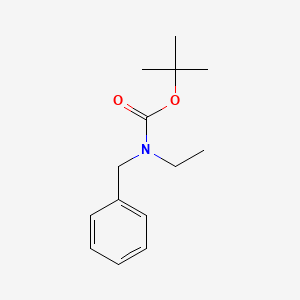
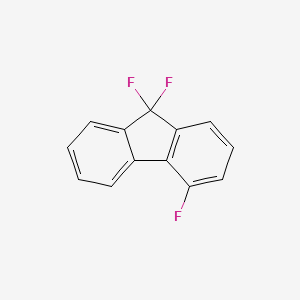
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
